![molecular formula C9H11BrO3 B1603672 Tert-butyl 5-bromofuran-2-carboxylate CAS No. 59862-83-8](/img/structure/B1603672.png)
Tert-butyl 5-bromofuran-2-carboxylate
Overview
Description
Tert-butyl 5-bromofuran-2-carboxylate is an organic compound with the molecular formula C9H11BrO3. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position and a tert-butyl ester group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 5-bromofuran-2-carboxylate can be synthesized through several methods. One common method involves the bromination of furan-2-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction typically uses a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step can be carried out using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 5-bromofuran-2-carboxylate serves as a versatile intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with significant biological activity.
- Antitumor Activity : Research has indicated that derivatives of furan-based compounds exhibit antitumor properties. For instance, the compound is utilized in the synthesis of potential anticancer agents by modifying the furan ring to enhance efficacy against various cancer cell lines .
- Anticoagulant Properties : The compound's bromine substituent can be strategically used to synthesize derivatives that inhibit coagulation factors, potentially leading to new treatments for thrombotic disorders. Specifically, it can be part of a broader strategy to develop factor Xa inhibitors, which are crucial in managing conditions like deep vein thrombosis and pulmonary embolism .
Synthetic Methodologies
This compound is employed in various synthetic methodologies due to its reactivity and ability to participate in coupling reactions.
- Suzuki-Miyaura Coupling : This compound can be used as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds which are essential in drug discovery and materials science .
- Electrocatalysis : Recent studies have demonstrated its utility in nickel-electrocatalyzed reactions, leading to the synthesis of bifuran-based monomers. These monomers are valuable for developing conductive polymers and other advanced materials .
Material Science Applications
The unique properties of this compound make it a candidate for developing novel materials.
- Conductive Polymers : The incorporation of furan derivatives into polymer matrices can enhance electrical conductivity. Research indicates that polymers containing furan units exhibit improved electronic properties, making them suitable for applications in organic electronics .
- Nanomaterials : The compound has potential applications in synthesizing nanomaterials with specific electronic or optical properties. Its derivatives can be functionalized to create nanoparticles that have applications in drug delivery systems and imaging agents .
Case Study 1: Anticancer Drug Development
A study explored the synthesis of a series of furan-based compounds derived from this compound. These compounds were tested against various cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition. The modifications made on the furan ring significantly enhanced their potency compared to non-brominated analogs.
Case Study 2: Electrocatalytic Synthesis
In another research project, this compound was used as a precursor for bifuran monomers through electrocatalytic processes. The resulting materials demonstrated excellent conductivity and were characterized using techniques such as cyclic voltammetry and impedance spectroscopy, confirming their potential use in organic photovoltaic devices.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromofuran-2-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the functional groups are modified, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: The parent compound without the bromine and ester groups.
5-Bromofuran-2-carboxylic acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl furan-2-carboxylate: Similar structure but lacks the bromine atom.
Uniqueness
Tert-butyl 5-bromofuran-2-carboxylate is unique due to the presence of both the bromine atom and the tert-butyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Biological Activity
Tert-butyl 5-bromofuran-2-carboxylate (TBFB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a bromine atom on the furan ring, which significantly influences its reactivity and biological activity. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of TBFB typically involves several steps, including the bromination of furan derivatives followed by esterification. Recent studies have highlighted various synthetic routes that yield TBFB with good yields and purity. For instance, a notable method involves the Suzuki coupling reaction with 5-bromofuran-2-carboxylate, which has been explored for creating analogs with enhanced biological activity .
Antimicrobial Properties
TBFB has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for TBFB have been reported in several studies, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research indicates that TBFB may possess anti-inflammatory properties. In a study assessing its effect on inflammatory cytokine production, TBFB reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its use in treating inflammatory conditions .
Cytotoxicity and Cancer Research
The cytotoxic effects of TBFB have also been evaluated against various cancer cell lines. Preliminary findings suggest that TBFB induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using MTT assays, showing a dose-dependent response.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Case Studies
Case Study 1: Antimicrobial Screening
A recent study focused on screening TBFB against multi-drug resistant bacterial strains. Results indicated that TBFB displayed notable activity against strains resistant to conventional antibiotics, highlighting its potential as a lead compound for drug development .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism of TBFB was explored using animal models of inflammation. The results showed significant reductions in edema and pain responses when treated with TBFB, supporting its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 5-bromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDAPDWITQSTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596284 | |
Record name | tert-Butyl 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59862-83-8 | |
Record name | tert-Butyl 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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